molecular formula C7H10N2O3 B062438 Methyl 5-(2-aminoethyl)oxazole-4-carboxylate CAS No. 166950-00-1

Methyl 5-(2-aminoethyl)oxazole-4-carboxylate

Cat. No. B062438
M. Wt: 170.17 g/mol
InChI Key: HLNWNMQKSMZDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-aminoethyl)oxazole-4-carboxylate, also known as MAOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAOC is a derivative of oxazole and is commonly used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has several potential applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Methyl 5-(2-aminoethyl)oxazole-4-carboxylate can also be used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate is not well understood. However, it is believed that Methyl 5-(2-aminoethyl)oxazole-4-carboxylate may act as a chelating agent, binding to metal ions and forming stable complexes. This property makes Methyl 5-(2-aminoethyl)oxazole-4-carboxylate useful in the synthesis of metal complexes for catalytic applications and as a fluorescent probe for the detection of metal ions.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate are not well studied. However, it is believed that Methyl 5-(2-aminoethyl)oxazole-4-carboxylate is relatively non-toxic and has low acute toxicity. Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has been shown to have moderate antimicrobial activity against certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Methyl 5-(2-aminoethyl)oxazole-4-carboxylate is also stable under normal lab conditions and can be stored for extended periods. However, Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has limited stability in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate. One potential area of research is the synthesis of novel metal complexes using Methyl 5-(2-aminoethyl)oxazole-4-carboxylate as a ligand. These complexes could have potential applications in catalysis and other fields. Another area of research is the development of new fluorescent probes for the detection of metal ions using Methyl 5-(2-aminoethyl)oxazole-4-carboxylate as a building block. Additionally, the antimicrobial properties of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate could be further studied to develop new antimicrobial agents.

Synthesis Methods

Methyl 5-(2-aminoethyl)oxazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-aminoethanol with ethyl oxalate in the presence of a catalyst to form ethyl 5-(2-hydroxyethyl)oxazole-4-carboxylate. This intermediate product is then reacted with methyl iodide to form Methyl 5-(2-aminoethyl)oxazole-4-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction.

properties

CAS RN

166950-00-1

Product Name

Methyl 5-(2-aminoethyl)oxazole-4-carboxylate

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 5-(2-aminoethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-11-7(10)6-5(2-3-8)12-4-9-6/h4H,2-3,8H2,1H3

InChI Key

HLNWNMQKSMZDNM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(OC=N1)CCN

Canonical SMILES

COC(=O)C1=C(OC=N1)CCN

synonyms

4-Oxazolecarboxylicacid,5-(2-aminoethyl)-,methylester(9CI)

Origin of Product

United States

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